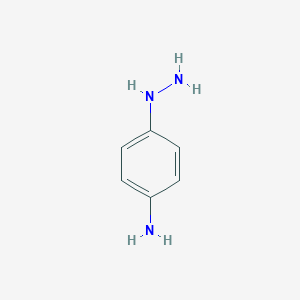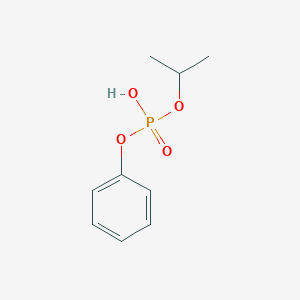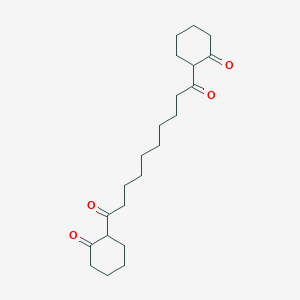
1,10-Bis(2-oxocyclohexyl)-1,10-decanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-Bis(2-oxocyclohexyl)-1,10-decanedione, commonly known as Dibenzoylmethane (DBM), is a natural compound found in plants such as turmeric and is widely used in scientific research due to its various pharmacological properties.
Mecanismo De Acción
1,10-Bis(2-oxocyclohexyl)-1,10-decanedione exerts its pharmacological effects through various mechanisms such as inhibition of NF-κB pathway, modulation of Wnt/β-catenin signaling, and induction of apoptosis in cancer cells. It also acts as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation.
Biochemical and Physiological Effects:
1,10-Bis(2-oxocyclohexyl)-1,10-decanedione has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also exhibits anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells. 1,10-Bis(2-oxocyclohexyl)-1,10-decanedione has been reported to improve glucose metabolism by increasing insulin sensitivity and reducing blood glucose levels in diabetic animals. Additionally, 1,10-Bis(2-oxocyclohexyl)-1,10-decanedione has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,10-Bis(2-oxocyclohexyl)-1,10-decanedione is a relatively safe compound with low toxicity and can be easily synthesized in the laboratory. However, its poor solubility in aqueous solutions and low bioavailability limit its use in in vivo studies. Furthermore, the lack of standardized protocols for 1,10-Bis(2-oxocyclohexyl)-1,10-decanedione administration and dosing makes it challenging to compare results across different studies.
Direcciones Futuras
Future research on 1,10-Bis(2-oxocyclohexyl)-1,10-decanedione should focus on improving its bioavailability and developing novel delivery systems to enhance its therapeutic efficacy. Additionally, further studies are needed to elucidate the mechanisms of action of 1,10-Bis(2-oxocyclohexyl)-1,10-decanedione and its potential applications in other diseases. The development of standardized protocols for 1,10-Bis(2-oxocyclohexyl)-1,10-decanedione administration and dosing would also facilitate the comparison of results across different studies.
Conclusion:
In conclusion, 1,10-Bis(2-oxocyclohexyl)-1,10-decanedione is a natural compound with various pharmacological properties that have been extensively studied in scientific research. Its potential therapeutic applications in cancer, diabetes, inflammation, and neurological disorders make it a promising candidate for further investigation. However, the limitations of its poor solubility and low bioavailability should be addressed to maximize its therapeutic potential.
Métodos De Síntesis
1,10-Bis(2-oxocyclohexyl)-1,10-decanedione can be synthesized through the Claisen-Schmidt condensation reaction between benzaldehyde and acetone in the presence of a base catalyst. The resulting compound is then purified through recrystallization.
Aplicaciones Científicas De Investigación
1,10-Bis(2-oxocyclohexyl)-1,10-decanedione has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, inflammation, and neurological disorders. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. 1,10-Bis(2-oxocyclohexyl)-1,10-decanedione has also been investigated as a potential therapeutic agent for Alzheimer's disease.
Propiedades
Número CAS |
17343-93-0 |
|---|---|
Nombre del producto |
1,10-Bis(2-oxocyclohexyl)-1,10-decanedione |
Fórmula molecular |
C22H34O4 |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
1,10-bis(2-oxocyclohexyl)decane-1,10-dione |
InChI |
InChI=1S/C22H34O4/c23-19(17-11-7-9-15-21(17)25)13-5-3-1-2-4-6-14-20(24)18-12-8-10-16-22(18)26/h17-18H,1-16H2 |
Clave InChI |
RAOXNINWQAFWNG-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)C(C1)C(=O)CCCCCCCCC(=O)C2CCCCC2=O |
SMILES canónico |
C1CCC(=O)C(C1)C(=O)CCCCCCCCC(=O)C2CCCCC2=O |
Pictogramas |
Acute Toxic |
Sinónimos |
1,10-Bis(2-oxocyclohexyl)-1,10-decanedione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



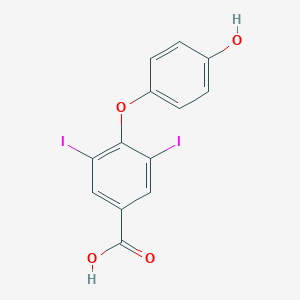
![Benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]-](/img/structure/B106475.png)
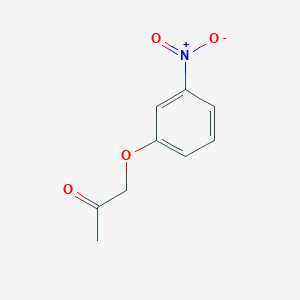
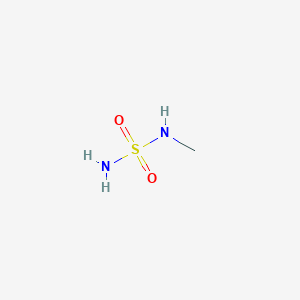

![Hydrazine, [4-(difluoromethoxy)phenyl]-](/img/structure/B106488.png)
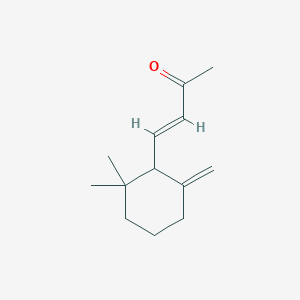
![3,4,5,6,7,8-Hexahydro-1-[(4-methoxyphenyl)methyl]isoquinoline](/img/structure/B106492.png)
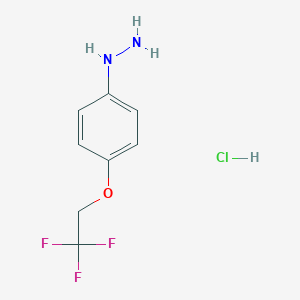
![(S)-1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline](/img/structure/B106495.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B106496.png)

